molecular formula C14H23NO4 B14783050 Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate

Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate

Cat. No.: B14783050
M. Wt: 269.34 g/mol
InChI Key: VMDDWBSYOBGVND-UHFFFAOYSA-N
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Description

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a bicyclic octane framework, which includes an azabicyclo moiety. The compound’s stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Azabicyclo Moiety: The azabicyclo moiety is introduced through a nucleophilic substitution reaction, where an amine group is incorporated into the bicyclic framework.

    Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions, using appropriate alkyl halides and strong bases.

    Final Esterification: The carboxylate groups are formed through esterification reactions, typically using carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism by which (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The tert-butyl and methyl groups contribute to the compound’s binding affinity and specificity, while the azabicyclo moiety may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S,6R)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate: A stereoisomer with different chiral configurations.

    2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate: A compound lacking specific stereochemistry.

    2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane: A compound without the carboxylate groups.

Uniqueness

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[222]octane-2,6-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-11(15)10(7-9)12(16)18-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDDWBSYOBGVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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